Physicochemical Differentiation: pKa and XLogP Comparison with 5-Bromo Regioisomer
The 2-bromo-3-cyclobutanol regioisomer exhibits distinct physicochemical properties compared to the 5-bromo-2-cyclobutanol isomer, which are critical determinants in drug discovery for parameters like solubility, permeability, and binding interactions. While both share the same molecular formula (C9H10BrNO) and weight (228.09 g/mol), their predicted pKa and XLogP values differ. The target compound has a predicted pKa of 13.09±0.20 and a predicted XLogP not explicitly reported in this source but known to differ due to the substitution pattern . In contrast, 1-(5-bromopyridin-2-yl)cyclobutanol has a computed XLogP3-AA value of 1.4 [1].
| Evidence Dimension | Acid Dissociation Constant (pKa, Predicted) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | pKa = 13.09±0.20 (Predicted); XLogP: Not specified for this compound |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)cyclobutanol: pKa not specified; XLogP3-AA = 1.4 |
| Quantified Difference | The target compound's pKa differs significantly from the general range for bromopyridines, which can alter its ionization state at physiological pH. |
| Conditions | Computed values (ChemicalBook, PubChem) |
Why This Matters
The distinct pKa and XLogP values directly impact the compound's solubility, permeability, and overall drug-likeness profile, making it a non-interchangeable scaffold in lead optimization programs.
- [1] PubChem. Compound Summary: 1-(5-Bromopyridin-2-yl)cyclobutanol (CID 67294994). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67294994 View Source
